AGITOXIN-3
Description
Properties
CAS No. |
155646-23-4 |
|---|---|
Molecular Formula |
C171H286N54O47S8 |
Molecular Weight |
4106.98 |
InChI |
InChI=1S/C171H286N54O47S8/c1-14-88(7)132(217-153(255)114(82-276)211-143(245)100(50-51-122(178)229)201-156(258)117-45-32-62-222(117)165(267)110(78-226)195-128(235)77-190-161(263)134(91(10)227)219-154(256)116(84-278)214-159(261)120-48-33-63-223(120)167(269)131(87(5)6)216-149(251)108(71-124(180)231)208-163(265)133(89(8)15-2)218-160(262)121-49-35-64-224(121)166(268)130(86(3)4)215-125(232)73-177)162(264)202-103(41-22-27-57-175)164(266)221-61-31-46-118(221)158(260)213-113(81-275)151(253)199-96(39-20-25-55-173)140(242)207-109(72-129(236)237)146(248)192-90(9)136(238)188-75-126(233)194-101(52-66-279-12)144(246)197-99(44-30-60-187-171(183)184)141(243)204-105(68-93-36-17-16-18-37-93)137(239)189-76-127(234)193-95(38-19-24-54-172)138(240)209-111(79-273)150(252)200-102(53-67-280-13)145(247)206-107(70-123(179)230)148(250)198-98(43-29-59-186-170(181)182)139(241)196-97(40-21-26-56-174)142(244)210-112(80-274)152(254)205-106(69-94-74-185-85-191-94)147(249)212-115(83-277)155(257)220-135(92(11)228)168(270)225-65-34-47-119(225)157(259)203-104(169(271)272)42-23-28-58-176/h16-18,36-37,74,85-92,95-121,130-135,226-228,273-278H,14-15,19-35,38-73,75-84,172-177H2,1-13H3,(H2,178,229)(H2,179,230)(H2,180,231)(H,185,191)(H,188,238)(H,189,239)(H,190,263)(H,192,248)(H,193,234)(H,194,233)(H,195,235)(H,196,241)(H,197,246)(H,198,250)(H,199,253)(H,200,252)(H,201,258)(H,202,264)(H,203,259)(H,204,243)(H,205,254)(H,206,247)(H,207,242)(H,208,265)(H,209,240)(H,210,244)(H,211,245)(H,212,249)(H,213,260)(H,214,261)(H,215,232)(H,216,251)(H,217,255)(H,218,262)(H,219,256)(H,220,257)(H,236,237)(H,271,272)(H4,181,182,186)(H4,183,184,187)/t88-,89-,90-,91+,92+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,130-,131-,132-,133-,134-,135-/m0/s1 |
InChI Key |
QLHXUZQTOQRDFT-RHWOILRQSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC5=CNC=N5)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Agitoxin 3
Primary Structure and Amino Acid Sequence Analysis of AGITOXIN-3
This compound is a peptide composed of 38 amino acids. It is one of three types of agitoxin found in the venom of Leiurus quinquestriatus hebraeus, the others being Agitoxin-1 and Agitoxin-2. These toxins are highly homologous, with variations occurring at specific residue positions. wikipedia.org
The amino acid sequence of this compound is Gly-Val-Pro-Ile-Asn-Val-Pro-Cys-Thr-Gly-Ser-Pro-Gln-Cys-Ile-Lys-Pro-Cys-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys-Met-N-Arg-Lys-Cys-His-Cys-Thr-Pro-Lys. wikipedia.org This sequence can be represented by the single-letter code GVPINVPCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK. wikipedia.org
Differences in the amino acid sequence among the agitoxin variants are found at positions 7, 15, 29, and 31. wikipedia.org
The molecular weight of this compound is approximately 4100.98 Da, with a molecular formula of C171H280N54O47S8. wikipedia.org
Secondary and Tertiary Conformations of this compound
The three-dimensional structure of this compound, like other scorpion short toxins, is characterized by a conserved alpha/beta scaffold. biocrick.comactanaturae.ru This fold is a shared element among toxins from arthropods. wikipedia.org The tertiary structure is stabilized by disulfide bonds, which are critical for maintaining the correct folding of the peptide. nih.govresearchgate.net
The structure of Agitoxin-2, a close homologue, has been determined by NMR spectroscopy, revealing key features of this structural class. wikipedia.orgnih.gov
Alpha-Helix and Beta-Sheet Motifs in this compound
This compound's secondary structure consists of both alpha-helical and beta-sheet elements. wikipedia.orgnih.gov Specifically, it contains a single alpha-helix and a triple-stranded antiparallel beta-sheet. wikipedia.orgbiocrick.comnih.gov The alpha-helix is located on one face of the beta-sheet. wikipedia.orgbiocrick.com
In Agitoxin-2, secondary structure elements constitute over 80% of the sequence. nih.govresearchgate.net The triple-stranded antiparallel beta-sheet comprises two outer strands (S1 and S2) and a central strand (S3). nih.gov The S1 and S2 strands are connected by the helical region. nih.gov
| Secondary Structure Element | Residues (Agitoxin-2) |
| Beta-strand S1 | Val2-Cys8 |
| Alpha-helix | Ser11-Gly22 |
| Beta-strand S2 | Arg24-Met29 |
| Beta-strand S3 | Lys32-Thr36 |
Disulfide Bond Topology and Cystine Knot Motif in this compound
A defining feature of this compound's structure is the presence of disulfide bonds formed between cysteine residues. These covalent bonds play a crucial role in stabilizing the tertiary fold. This compound contains three disulfide bonds. nih.govresearchgate.net
These disulfide bonds contribute to the formation of an inhibitor cystine knot (ICK) motif. mdpi.comwikipedia.orgnih.gov The ICK motif is a stable structural feature found in many venom peptides, including those from scorpions, spiders, and cone snails. wikipedia.orgnih.gov It is characterized by a triple-stranded antiparallel beta-sheet linked by three disulfide bonds, creating a knotted core. wikipedia.orgnih.gov
The disulfide connectivity in toxins with the ICK motif, including Agitoxin-2, is typically CysI-CysIV, CysII-CysV, and CysIII-CysVI, based on the sequential position of cysteine residues. nih.gov For Agitoxin-2, the disulfide bonds are between Cys8-Cys28, Cys14-Cys33, and Cys18-Cys35. nih.govsmartox-biotech.com This connectivity is consistent with the ICK motif.
| Disulfide Bond | Cysteine Residue Pair (Agitoxin-2) |
| Bond 1 | Cys8 - Cys28 |
| Bond 2 | Cys14 - Cys33 |
| Bond 3 | Cys18 - Cys35 |
The cystine knot motif provides significant stability to the peptide, contributing to its thermal, chemical, and proteolytic resistance. wikipedia.org
Comparative Structural Analyses of this compound with Related Scorpion Toxins
This compound shares structural homology with other scorpion venom toxins, particularly those classified as 'Scorpion short toxins'. wikipedia.org These toxins often adopt a similar alpha/beta scaffold stabilized by disulfide bridges. biocrick.comactanaturae.ru
Homologies with Charybdotoxin (B568394) and Kaliotoxin
Despite the shared structural motif, there are differences in sequence length and amino acid composition that contribute to variations in their properties. actanaturae.ru For instance, Kaliotoxin-1 (KTX1) shows 44% homology with Charybdotoxin and 52% with noxiustoxin (B1180526) at the sequence level. smartox-biotech.com While a specific sequence homology percentage for this compound with ChTx and KTx was not explicitly found in the provided text, their classification as close homologues and the description of shared structural features support significant similarity. wikipedia.orgresearchgate.net
Structural differences between related toxins like Kaliotoxin (1-37) and other potassium channel blockers have been noted. nih.gov
Structural Determinants of this compound Specificity
The specificity of this compound for its target (e.g., potassium channels like the Shaker K+ channel and its mammalian homologues) is dictated by specific structural features and surface-exposed residues. wikipedia.orgbiocrick.comnih.govnih.gov The interface between the toxin and the channel is formed by one edge of the beta-sheet and the adjacent face of the alpha-helix. biocrick.comnih.gov
Mutagenesis studies have identified key surface-exposed residues in Agitoxin-2 that are functionally important for blocking the Shaker K+ channel, including Arg24, Lys27, and Arg31, which are located in the beta-sheet. biocrick.comnih.gov Lysine (B10760008) at position 27 is particularly noted for its role in plugging the selectivity filter of the channel pore. wikipedia.org
The sequential and spatial locations of residues like Arg24 and Arg31 are not always conserved among homologous toxins, which likely contributes to differences in their specificity profiles. biocrick.comnih.gov Electrostatic interactions, involving positively charged residues on the toxin surface and acidic residues in the channel pore, play a significant role in the toxin-channel interaction and orientation. actanaturae.ruresearchgate.net For example, a hydrogen bonding interaction between the Asn30 side-chain of Agitoxin-2 or Charybdotoxin and the Asp381 side-chain of the Kv1.3 channel has been predicted to be important for binding. nih.gov
| Key Residues in Agitoxin-2 for Channel Interaction | Location in Structure |
| Arg24 | Beta-sheet |
| Lys27 | Beta-sheet |
| Arg31 | Beta-sheet |
| Asn30 | (Predicted interaction) |
Structural Determination Methodologies in this compound Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a widely used technique for determining the solution structure of moderately sized proteins and characterizing their biophysical and biochemical functions researchgate.net. The structure of Agitoxin-2, a close homologue of this compound, has been determined using solution NMR methods wikipedia.orgnih.gov. NMR experiments were used to reveal that recombinant agitoxin-2 adopts its native fold semanticscholar.org. Sequential resonance assignments in protein 1H NMR spectra are a fundamental part of this process nih.gov. Three-dimensional HNCO and HNCA subspectra have been obtained for agitoxin using techniques like direct frequency-domain excitation of selected carbon and nitrogen sites researchgate.net. Hadamard spectroscopy has also been applied to agitoxin to simplify and expedite the NMR structure determination process researchgate.net. The analysis of NMR data provides distance constraints and other information necessary to calculate the 3D structure nih.govnih.gov. The solution structure of Agitoxin-2 determined by NMR consists of an alpha-helix and a triple-stranded antiparallel beta-sheet stabilized by disulfide bonds nih.gov.
X-ray Crystallography Studies of this compound Analogs and Complexes
X-ray crystallography is another powerful technique for determining the atomic and molecular structure of crystalline materials, including proteins wikipedia.org. It involves obtaining a well-ordered crystal of the substance and then exposing it to an intense beam of X-rays, which diffract in specific directions based on the electron density within the crystal wikipedia.orgyoutube.com. While direct X-ray crystallography studies specifically on this compound crystals are not prominently mentioned in the provided search results, X-ray crystallography has been fundamental in determining the structure and function of many biological molecules, including proteins wikipedia.org. The technique is often used to understand how molecules like pharmaceutical drugs or toxins interact with their protein targets wikipedia.org.
Studies involving modeling the structure of agitoxin (specifically Agitoxin-2) in complex with the Shaker K+ channel have utilized computational approaches based on experimental distance restraints, which can be extracted from various experimental data, potentially including insights gained from structural studies of related molecules or complexes determined by techniques like X-ray crystallography nih.govnih.gov. Although the primary method for solving the structure of Agitoxin-2 mentioned is NMR, X-ray crystallography of related scorpion toxins or complexes with ion channels could provide complementary information about binding interfaces and structural adaptations upon complex formation mdpi.comnih.govnih.govpnas.org. The resolution of X-ray crystallography is dependent on the quality of the crystal stackexchange.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Agitoxin-2 | 146018903 |
| Charybdotoxin | 56842037 |
Interactive Data Tables (Based on the text)
While detailed quantitative data tables specifically for this compound's structural parameters (like bond lengths, angles from NMR or X-ray) are not present in the provided snippets, the following table summarizes key molecular characteristics mentioned:
| Characteristic | Value | Source |
| Amino Acid Count | 38 | wikipedia.orgresearchgate.net |
| Molecular Weight | ~4100.98 Da | wikipedia.org |
| Molecular Formula | C171H280N54O47S8 | wikipedia.org |
| Secondary Structure | Alpha-helix, Triple-stranded beta-sheet | wikipedia.org |
| Disulfide Bonds | Present (stabilizing structure) | wikipedia.org |
This table is generated based on the textual information about this compound's composition and general structural features shared with other agitoxins. More detailed structural data, if available from specific NMR or X-ray studies on this compound, would be presented in a more elaborate table.
Mechanism of Ion Channel Modulation by Agitoxin 3
Identification and Characterization of AGITOXIN-3 Molecular Targets
This compound, along with Agitoxin-1 and Agitoxin-2, was identified based on its ability to block the Drosophila Shaker K+ channel. researchgate.net These toxins are potent inhibitors of this channel and its mammalian homologs. wikipedia.orgresearchgate.net
This compound exhibits specificity for voltage-gated potassium (Kv) channels. wikipedia.orgresearchgate.netnih.govbiocrick.comproteopedia.orggoogle.comresearchgate.netnih.govnih.govnih.govnih.gov These channels are crucial for regulating transmembrane potassium transport in excitable membranes. this compound belongs to a family of scorpion toxins that are potent and specific blockers of potassium channels, which are tetrameric transmembrane proteins with a central ion-conducting pore. mdpi.com
This compound binds to the Drosophila Shaker K+ channel and its mammalian homologs with high affinity, typically with dissociation constants (Kd) less than 1 nmol/L. wikipedia.org This high-affinity binding occurs at the external vestibule of the channel. wikipedia.org The interaction suggests a docking mechanism where the toxin sits (B43327) on the channel, preventing its opening. wikipedia.org This interaction can involve conformational changes in the toxin, indicative of an induced-fit model. wikipedia.orgorion.ac.jp The binding of Agitoxin-2 (a close homolog) to the bacterial KcsA channel, a model system for potassium channels, has been visualized, showing the toxin binding to the tetramer surface and appearing to cause a swelling around the channel center where the potassium passage is located. orion.ac.jp
Agitoxins, including this compound, demonstrate differential modulation of various Kv1 subfamily channels, notably Kv1.1, Kv1.3, and Kv1.6. google.comnih.govnih.govnih.govfortunejournals.com Studies using Agitoxin-2, which shares high homology with this compound, have shown it to be a potent blocker of Kv1.3, Kv1.6, and Kv1.1 channels, with varying affinities. biocrick.commdpi.com For instance, Agitoxin-2 has been reported to block Kv1.3, Kv1.6, and Kv1.1 with Ki values in the picomolar to low nanomolar range. biocrick.commdpi.com
The binding affinities of Agitoxin-2 for these channels highlight the differential modulation:
| Channel Subtype | Binding Affinity (Ki) | Reference |
| Kv1.1 | 44 pM | biocrick.com |
| Kv1.3 | 4 nM (or 3.4 ± 0.8 nM for GFP-tagged AgTx2) | biocrick.comresearchgate.netmdpi.com |
| Kv1.6 | 37 pM | biocrick.com |
| Kv1.2 | 26.8 nM (IC50) | proteopedia.orgmdpi.com |
Note: Affinities for Agitoxin-2 are presented as it is a well-characterized homolog and often used in studies representative of Agitoxin activity on Kv1 channels.
Agitoxin-2 also shows pore-blocking activity at low nanomolar concentrations for Kv1.1, Kv1.3, and Kv1.6 channels in electrophysiological studies on oocytes, while requiring micromolar concentrations for Kv1.2. mdpi.com The high affinity and selectivity for Kv1.3 make it a valuable tool for studying this channel, which is involved in various physiological and pathological processes. researchgate.netfortuneonline.orgresearchgate.netbrieflands.com
This compound Interaction with Shaker K+ Channels and Mammalian Homologs
Molecular Basis of this compound Binding to Potassium Channels
The interaction between this compound and potassium channels is mediated by specific molecular interactions, primarily involving the toxin's binding to the channel's external vestibule. wikipedia.orgresearchgate.netmdpi.com
This compound, like other related scorpion toxins such as Charybdotoxin (B568394), blocks potassium channels through a pore-plugging mechanism. proteopedia.orgresearchgate.netnih.govbrieflands.commdpi.com In this mechanism, the toxin binds to the outer vestibule of the channel and physically obstructs the ion conduction pathway. brieflands.commdpi.com A key feature of this mechanism is the insertion of a specific lysine (B10760008) residue from the toxin into the channel pore, mimicking a potassium ion and blocking the flow. mdpi.combrieflands.comnih.gov
Specific amino acid residues on the surface of this compound are critical for its interaction and high-affinity binding to potassium channels. researchgate.netmdpi.com Studies, particularly with Agitoxin-2, have identified residues such as Lys27, Arg24, and Arg31 as functionally important for blocking the Shaker K+ channel and its mammalian homologs. wikipedia.orgnih.govbiocrick.comproteopedia.orggoogle.comnih.gov
| Residue | Role in Channel Interaction | Reference |
| Lys27 | Crucial for plugging the selectivity filter and interacting with channel subunits. | wikipedia.orgnih.govbiocrick.comproteopedia.org |
| Arg24 | Important for high-affinity binding and holding the toxin on the channel. | wikipedia.orgnih.govbiocrick.comproteopedia.org |
| Arg31 | Contributes to high-affinity binding and holding the toxin on the channel. | wikipedia.orgnih.govbiocrick.comproteopedia.org |
| Asn30 | May form a hydrogen bond with the channel (observed in AgTx2/ChTX interaction with Kv1.3). | nih.gov |
The side chain of Lys27 is particularly important as it is positioned to plug the selectivity filter and can form hydrogen bonds with residues in the channel subunits. wikipedia.orgnih.govbiocrick.comproteopedia.org Mutations in residues like Arg24 and Lys27 have been shown to increase the dissociation of the toxin-channel complex, highlighting their roles in stabilizing the interaction. wikipedia.orgnih.govbiocrick.comproteopedia.org While Arg24 and Arg31 are important, their sequential and spatial locations are not always conserved among homologous toxins, suggesting variations in interaction details. nih.govbiocrick.comproteopedia.org
Channel Residues Critical for this compound Recognition (e.g., Asp449, Asp433, Tyr447)
The specificity and high affinity of this compound for certain Kv channels are determined by key interactions between specific amino acid residues on the toxin and the channel protein. Studies, particularly those involving molecular dynamics simulations and mutagenesis, have identified several critical channel residues located in the outer vestibule and selectivity filter that are essential for this compound recognition and binding.
Residues such as Asp449, Asp433, and Tyr447 in the Kv1.3 channel have been highlighted as crucial interaction points. mdpi.comnih.govescholarship.org The key lysine residue of the toxin, typically at position 27 or 28 in related toxins like ChTX, OSK1, and ShK, is known to protrude into the selectivity filter and form hydrogen bonds with the carbonyl groups of residues like Tyr447. mdpi.comnih.gov Additionally, basic residues from the toxin can form salt bridges with acidic residues on the outer vestibular wall of the channel, such as Asp449 and Asp433. mdpi.comnih.gov For instance, in complexes of related toxins with Kv1.3, salt bridges involving Asp433 and Asp449 have been observed to stabilize binding. mdpi.com The interaction of Lys27 with the pore is considered identical for AgTx2 complexes with related Kv1-channels, including the Shaker channel and Kv1.3. researchgate.net
Mutational studies have supported the importance of these residues. For example, altering Lys28 in a related toxin (MgTx) to a neutral residue compromises its ability to block Kv1.3, consistent with the disruption of the Lys28-Asp449 salt bridge. mdpi.com The positioning and interaction of toxin residues like Lys27 (in AgTx2 and other toxins) and Arg24 (in OSK1) with channel residues such as Tyr447 and Asp433 through hydrogen bonds and salt bridges are fundamental to the high-affinity binding observed. nih.gov
Biophysical Characterization of this compound-Channel Interactions
The interaction between this compound and its target channels can be characterized by various biophysical parameters, providing quantitative insights into the strength and nature of their association.
This compound and its variants, such as Agitoxin-2 (AgTx2), are known for their high affinity for certain Kv channels, particularly Kv1.3 and the Drosophila Shaker channel. wikipedia.orgresearchgate.net Binding affinity is typically quantified by the dissociation constant (Kd) or inhibition constant (Ki), representing the concentration of the toxin at which half of the binding sites on the channel are occupied.
Reported Kd values for AgTx2 binding to Kv1.3 are in the low nanomolar range. For example, AgTx2-GFP (a fluorescently tagged variant) has been reported to bind to Kv1.3 expressed in mammalian cells with a dissociation constant of 3.4 ± 0.8 nM. researchgate.netmdpi.com Electrophysiological studies have also shown pore-blocking activity of AgTx2-GFP at low nanomolar concentrations for Kv1.x channels (x=1, 3, 6). researchgate.netmdpi.com Unlabeled Agitoxin-2 has also shown low nanomolar affinity for KcsA-Kv1.1 hybrid channels. researchgate.net
These low Kd values indicate a strong binding interaction between this compound/AgTx2 and their high-affinity targets, reflecting the tight association required for effective channel block.
Here is a table summarizing some reported dissociation constants for Agitoxin variants interacting with Kv channels:
| Toxin Variant | Target Channel | Kd/Ki (nM) | Method | Source |
| AgTx2-GFP | Kv1.3 | 3.4 ± 0.8 | Fluorescent binding | researchgate.netmdpi.com |
| AgTx2-GFP | KcsA-Kv1.1 | Low nanomolar | Electrophysiology | researchgate.net |
| AgTx2 | hIKCa1 | 1152.48 ± 156 | Patch-clamp | researchgate.net |
| AgTx2 | Kv1.x (1, 3, 6) | Low nanomolar | Electrophysiology | researchgate.netmdpi.com |
| AgTx2 | Kv1.2 | Micromolar | Electrophysiology | researchgate.netmdpi.com |
| Agitoxin | Shaker K+ | < 1 nmol/L | Binding/Electrophys. | wikipedia.orgresearchgate.net |
The process by which this compound binds to its target channels is not necessarily a simple one-step association. Research suggests that the binding dynamics may involve conformational changes in both the toxin and the channel, consistent with an induced-fit model. nih.govorion.ac.jp
While a simple "lock-and-key" model posits a rigid interaction where the ligand and receptor fit together perfectly, the induced-fit model proposes that the interaction involves dynamic conformational changes in both molecules upon binding, leading to a more stable complex. jackwestin.com
Studies using high-speed atomic force microscopy (HS-AFM) to observe the binding dynamics of Agitoxin-2 to the KcsA channel (a bacterial potassium channel often used as a model) have provided direct evidence supporting an induced-fit mechanism. nih.govorion.ac.jp These studies revealed that the affinity of the channel for AgTx2 increased during persistent binding and decreased during persistent dissociation. nih.govorion.ac.jp A four-state model, including high- and low-affinity states of the channel, was proposed, and kinetic analyses indicated that an induced-fit pathway was dominant and significantly accelerated the binding process. nih.govorion.ac.jp
This suggests that upon initial encounter, the this compound molecule and the channel undergo conformational adjustments that optimize their interaction and strengthen the binding, contributing to the high affinity and effective pore block. The flexible movements of the toxin's side chains have been suggested to play a role in this docking mechanism. wikipedia.org
The binding of peptide toxins like this compound to ion channels is often influenced by the ionic strength of the surrounding solution. This is because electrostatic interactions, involving charged amino acid residues on both the toxin and the channel, play a significant role in the binding process. researchgate.netresearchgate.netactanaturae.ru
A decrease in the ionic strength of the solution can lead to an increase in the affinity of peptide blockers for the binding sites of Kv1 channels. researchgate.netmdpi.comresearchgate.netactanaturae.ru This inverse dependence on ionic strength highlights the considerable contribution of electrostatic forces to the formation and stability of the peptide-channel complex. researchgate.netresearchgate.net The presence of numerous oppositely charged amino acids on this compound and the extracellular vestibule of Kv channels facilitates multipoint electrostatic interactions that are key for recognition and binding. researchgate.netresearchgate.net
Studies comparing binding in solutions with different ionic compositions, such as high Na+ versus high K+, have shown differences in association and dissociation rates, leading to variations in the dissociation constant. elifesciences.org This further underscores the sensitivity of the this compound-channel interaction to the ionic environment, consistent with a mechanism involving significant electrostatic contributions to binding energy. elifesciences.org
| Condition | Association Rate (kon) (mM⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (Kd) (nM) | Source |
| High Na+ | 73 ± 9 | 0.0062 ± 0.0005 | 0.086 ± 0.018 | elifesciences.org |
| High K+ | 28 ± 11 | 0.013 ± 0.0014 | 0.55 ± 0.2 | elifesciences.org |
Note: Data in this table are for Charybdotoxin (CTX) binding to a potassium channel, presented as an example of ionic strength influence, as directly comparable this compound data in this format were not explicitly found in the provided snippets, though the principle is stated to apply to AgTx2 and other Kv1 channel blockers. researchgate.netresearchgate.netactanaturae.ruelifesciences.org
Research Methodologies in Agitoxin 3 Investigation
Biochemical and Chromatographic Approaches for AGITOXIN-3
Biochemical and chromatographic methods are fundamental for the initial isolation and purification of this compound from its natural source, scorpion venom, and for its subsequent analysis.
High-Performance Liquid Chromatography (HPLC) for Purification
HPLC techniques are commonly employed for the purification of agitoxins, including this compound, from complex scorpion venom nih.govwikipedia.orgsmartox-biotech.com. This method allows for the separation of the toxin from other venom components based on its chemical properties, such as hydrophobicity, using different stationary phases and mobile phases. The use of HPLC is crucial in obtaining a highly pure sample of this compound necessary for detailed structural and functional studies.
Mass Spectrometry for Characterization and Sequence Determination
Mass spectrometry is a powerful tool used for the characterization and sequence determination of peptides like this compound nih.govwikipedia.orgsmartox-biotech.com. This technique provides information about the molecular weight of the toxin and, through tandem mass spectrometry (MS/MS), can be used to determine its amino acid sequence libretexts.orgcreative-proteomics.com. By fragmenting the peptide and analyzing the mass-to-charge ratio of the resulting fragments, the sequence can be pieced together libretexts.orgcreative-proteomics.comedqm.eu. Mass spectrometry, often coupled with chromatography (LC-MS), is essential for confirming the identity and purity of purified this compound and for structural analysis libretexts.orgnews-medical.net. This compound has been characterized as a 38 amino acid peptide with a molecular weight of approximately 4100.98 Da wikipedia.org.
Molecular Biology and Recombinant Expression Systems for this compound
Molecular biology techniques and recombinant expression systems provide alternative and often more efficient ways to produce this compound and its variants for research purposes compared to isolation from natural sources nih.govwikipedia.orgcreative-proteomics.comsemanticscholar.org.
Gene Synthesis and Cloning for this compound Production
Gene synthesis involves the artificial construction of a DNA sequence encoding the amino acid sequence of this compound genecust.comsynbio-tech.comgeneuniversal.com. This synthetic gene can then be cloned into an appropriate expression vector genecust.comsynbio-tech.com. Cloning involves inserting the synthesized gene into a plasmid or other vector that can be introduced into a host organism for expression genecust.comsynbio-tech.com. This approach allows for the production of this compound without the need to extract it from scorpion venom, offering advantages in terms of scalability and consistency nih.govsmartox-biotech.com. Codon optimization during gene synthesis can be employed to enhance protein expression levels in the chosen host system genecust.comgeneuniversal.com.
Heterologous Expression of this compound (e.g., E. coli, Pichia pastoris)
Heterologous expression involves producing this compound in a host organism different from its natural source nih.govwikipedia.orgcreative-proteomics.comsemanticscholar.org. Escherichia coli (E. coli) is a common host for recombinant protein expression, although expressing disulfide-rich peptides like agitoxins in the cytoplasm of E. coli may require subsequent oxidative refolding to achieve the native structure semanticscholar.orgplos.org. Expression in the periplasm of E. coli can avoid the need for refolding but often results in lower yields semanticscholar.orgplos.org.
Pichia pastoris, a yeast, has proven to be an efficient expression system for producing disulfide-rich peptides, including Agitoxin-2 (a close homologue of this compound) smartox-biotech.comsemanticscholar.orgplos.orgproteobiojournal.comresearchgate.net. The Pichia system offers advantages such as high expression levels, the ability to perform post-translational modifications like disulfide bond formation, and secretion of the recombinant protein into the culture medium, simplifying purification semanticscholar.orgplos.orgproteobiojournal.comthermofisher.com. Studies have shown that Pichia pastoris can yield significantly higher amounts of recombinant agitoxins compared to E. coli semanticscholar.orgplos.orgresearchgate.net. For example, recombinant Agitoxin-2 has been produced in Pichia pastoris with yields of 14–18 mg/L, which is substantially higher than yields reported for E. coli expression semanticscholar.orgplos.org.
Production of this compound Mutants and Variants for Research
Molecular biology techniques, particularly site-directed mutagenesis, enable the production of this compound mutants and variants libretexts.orgcreative-proteomics.comsemanticscholar.orggeneuniversal.com. By making specific changes to the DNA sequence encoding this compound, researchers can alter the amino acid sequence of the toxin libretexts.orgcreative-proteomics.comgeneuniversal.com. This is invaluable for studying the structure-function relationships of this compound, identifying key residues involved in channel binding and blocking, and engineering toxins with altered specificity or activity wikipedia.orgsemanticscholar.orgplos.orgescholarship.orgmdpi.comnih.govmdpi.com. Recombinant expression systems like Pichia pastoris are well-suited for producing these mutants in sufficient quantities for research semanticscholar.orgplos.org. The ability to easily generate and express toxin variants speeds up the process of studying the impact of specific amino acid changes on toxin behavior escholarship.org.
Research into the properties and interactions of this compound, particularly its effects on ion channels like Kv1.3, employs a variety of sophisticated techniques. These methodologies span electrophysiological studies to directly measure channel activity and computational approaches to model molecular interactions.
Electrophysiological Techniques in this compound Studies
Electrophysiology is a fundamental tool for investigating the functional effects of this compound on ion channels. These techniques allow researchers to measure electrical currents flowing through channels and assess how this compound alters channel gating, conductance, and blockade.
Patch-Clamp Recordings on Ion Channels (e.g., Kv1.3)
Patch-clamp recording is a widely used electrophysiological technique that enables the study of ion channel activity in isolation or within a cell. This method involves forming a tight seal between a glass pipette electrode and the cell membrane, allowing for the measurement of currents through single channels or the entire cell membrane (whole-cell configuration) nih.govnmi.de.
In the context of this compound research, patch-clamp recordings are crucial for characterizing its blocking effects on target channels, such as the voltage-gated potassium channel Kv1.3 aurorabiomed.complos.orgnih.govmdpi.com. These experiments typically involve expressing Kv1.3 channels in suitable cell lines, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells, or using native cells that express Kv1.3, like human T lymphocytes aurorabiomed.commdpi.complos.org.
By applying controlled voltage steps across the membrane and measuring the resulting ionic currents, researchers can determine the potency and affinity of this compound blockade. The half-maximal inhibitory concentration (IC50) is a common metric derived from these experiments, representing the concentration of this compound required to inhibit fifty percent of the channel current aurorabiomed.complos.org. For instance, patch-clamp studies have determined the IC50 of Agitoxin-2 (a related peptide) for the CHO-Kv1.3 cell line to be 0.3 nM aurorabiomed.com. Recombinant Agitoxin-2 has shown IC50 values of 201 ± 39 pM on Kv1.3 plos.org.
Patch-clamp protocols often involve holding the cell at a negative membrane potential and then applying depolarizing pulses to activate Kv1.3 channels and elicit outward potassium currents aurorabiomed.complos.org. The reduction in peak current amplitude upon application of this compound at different concentrations is used to construct dose-response curves and calculate IC50 values aurorabiomed.complos.org.
Electrophysiological studies using patch clamp have demonstrated that AGITOXIN-2 blocks Kv1.3 channels by binding with high affinity to the external vestibule of the channel wikipedia.org. This interaction is dependent on specific amino acid residues in the toxin wikipedia.org. Fluorescently labeled AGITOXIN-2 derivatives have also been used in conjunction with patch clamp and microscopy to study binding to Kv1.3 channels in mammalian cells kuleuven.beresearchgate.net.
Voltage Clamp Studies using Xenopus laevis Oocytes and Mammalian Cells
Voltage clamp techniques, including the two-electrode voltage clamp (TEVC) used with Xenopus laevis oocytes and whole-cell voltage clamp in mammalian cells, are essential for controlling the membrane potential of a cell and measuring the resulting ionic currents nih.govnih.govmultichannelsystems.com. This allows for precise characterization of the voltage dependence and kinetics of ion channels and their modulation by compounds like this compound.
Xenopus laevis oocytes are a widely used expression system for studying exogenous ion channels due to their large size, which facilitates microinjection of channel RNA or cDNA and subsequent electrophysiological recording nih.govmultichannelsystems.comwiley-vch.de. TEVC involves inserting two electrodes into the oocyte: one to measure the membrane potential and the other to inject current to maintain the potential at a desired command voltage nih.govmdpi.com. This allows for the measurement of total membrane current flowing through expressed channels.
Mammalian cells, such as HEK293 or Jurkat lymphocytes, are also frequently used for voltage clamp studies of Kv1.3 channels mdpi.comfortuneonline.org. Whole-cell voltage clamp, a configuration of the patch-clamp technique, is commonly employed in these cells nih.govmdpi.com. This method provides good voltage control and allows access to the intracellular environment.
Voltage clamp studies using both Xenopus oocytes and mammalian cells have been instrumental in determining the potency and selectivity of this compound and its variants on Kv1.3 and other potassium channels kuleuven.be. For instance, electrophysiological studies on oocytes have shown that Agitoxin-2 fused with GFP (AgTx2-GFP) exhibits pore-blocking activity on Kv1.x channels kuleuven.be. Studies in mammalian cells have also utilized voltage clamp to investigate the effects of intracellularly expressed agitoxin on Kv1.3 channels fortuneonline.org.
Application of Hybrid KcsA-Kv1.x Channels for this compound Research
Hybrid channels, such as those created by fusing the bacterial potassium channel KcsA with portions of eukaryotic voltage-gated potassium channels like Kv1.x, provide simplified model systems for studying toxin binding and channel function nih.govmdpi.com. KcsA is a well-characterized channel with a known crystal structure, and its pore region shares similarities with eukaryotic Kv channels benthamopen.comsemanticscholar.org.
Hybrid KcsA-Kv1.x channels, particularly KcsA-Kv1.3, have been engineered to retain the ligand-binding properties and selectivity profiles of the corresponding eukaryotic Kv1 channels while being expressed in bacterial systems like E. coli nih.govmdpi.comsemanticscholar.org. This approach offers advantages for high-throughput screening and detailed binding studies.
These hybrid channels, expressed in E. coli spheroplasts, have been used in conjunction with fluorescently labeled AGITOXIN-2 to study toxin binding affinity and selectivity nih.govmdpi.comsemanticscholar.orgsciforum.net. The hybrid KcsA-Kv1.3 channel, for example, has been shown to specifically bind AGITOXIN-2 and its fluorescent derivatives nih.govsemanticscholar.orgsciforum.net. This system allows for the evaluation of binding constants and the identification of residues involved in the toxin-channel interaction mdpi.com.
Studies using KcsA-Kv1.x hybrids have revealed that labeling AGITOXIN-2 with fluorescent proteins like GFP can influence its binding selectivity semanticscholar.orgsciforum.net. For instance, N-terminal GFP-tagging of AGITOXIN-2 has been shown to enhance its selectivity for the Kv1.3 binding site over other Kv1 channels semanticscholar.org.
Computational and Biophysical Modeling of this compound
Computational and biophysical modeling techniques complement experimental approaches by providing insights into the three-dimensional structure of this compound, its interaction with ion channels at the atomic level, and the dynamics of these complexes.
Homology Modeling of this compound-Channel Complexes
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a related protein (a template) benthamopen.com. This method is particularly useful when experimental structures of the target protein or its complex with a ligand are not available.
In this compound research, homology modeling has been employed to build structural models of Kv1.3 channels and their complexes with this compound or related toxins, often using the crystal structure of the bacterial KcsA channel as a template due to its structural similarity to the pore region of Kv channels benthamopen.comresearchgate.netnih.gov.
These homology models provide a structural framework for understanding how this compound interacts with the channel, predicting potential binding sites and key residues involved in the interaction researchgate.netnih.gov. For example, homology modeling has been used to construct a complex of the hybrid KcsA-Kv1.3 channel with AGITOXIN-2, allowing for the analysis of formed contacts and the identification of residues crucial for toxin binding affinity researchgate.netjournal-vniispk.ru.
Homology modeling, often combined with molecular docking, helps to propose initial models of the toxin-channel complex, which can then be refined using other computational techniques benthamopen.comnih.gov.
Molecular Dynamics Simulations to Elucidate Binding Modes
Molecular dynamics (MD) simulation is a computational method that simulates the physical movements of atoms and molecules over time mdpi.com. This technique allows researchers to study the dynamic behavior of biological systems, such as the binding of this compound to an ion channel, and to explore different binding poses and the stability of the resulting complexes mdpi.comresearchgate.net.
MD simulations are often used to refine the structures obtained from homology modeling or molecular docking and to gain insights into the forces and interactions that drive toxin binding researchgate.netmdpi.comresearchgate.net. By simulating the system in a dynamic environment, including the presence of water and ions, MD simulations can provide a more realistic picture of the binding process nih.gov.
Studies utilizing MD simulations have investigated the interaction of AGITOXIN-2 with Kv1.3 and other potassium channels researchgate.netresearchgate.netacs.orgnih.gov. These simulations can help to identify key residues involved in electrostatic and hydrophobic interactions, as well as hydrogen bond formation, between the toxin and the channel researchgate.netnih.gov. MD simulations can also be used to assess the stability of predicted binding modes and to study conformational changes that may occur upon binding wikipedia.orgnih.gov.
For example, MD simulations have been used to analyze the contacts formed in the complex of KcsA-Kv1.3 with AGITOXIN-2, revealing a pattern of interactions and highlighting key residues responsible for binding affinity researchgate.net. MD simulations have also been applied to study the binding modes of other scorpion toxins to Kv1.3, providing comparative insights researchgate.netacs.org.
The combination of homology modeling and molecular dynamics simulations provides a powerful in silico approach to complement experimental data obtained from electrophysiology, aiding in the understanding of the molecular basis of this compound's activity.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16132324 |
| Kv1.3 | - |
| KcsA | - |
| AGITOXIN-2 | 16132323 |
| Charybdotoxin (B568394) | 16213402 |
| Kaliotoxin | 16132321 |
| Margatoxin | 16132326 |
| Noxiustoxin (B1180526) | 16132328 |
| ShK | 131676658 |
| Iberiotoxin (B31492) | 16132320 |
| Tetraethylammonium (TEA) | 6046 |
| GFP | - |
| Atto488 | 16068224 |
| TagRFP | - |
| Xenopus laevis | - |
| CHO cells | - |
| HEK293 cells | - |
| Jurkat cells | - |
| E. coli | - |
Research into the properties and interactions of this compound, particularly its effects on ion channels like Kv1.3, employs a variety of sophisticated techniques. These methodologies span electrophysiological studies to directly measure channel activity and computational approaches to model molecular interactions.
Electrophysiological Techniques in this compound Studies
Electrophysiology is a fundamental tool for investigating the functional effects of this compound on ion channels. These techniques allow researchers to measure electrical currents flowing through channels and assess how this compound alters channel gating, conductance, and blockade.
Patch-Clamp Recordings on Ion Channels (e.g., Kv1.3)
Patch-clamp recording is a widely used electrophysiological technique that enables the study of ion channel activity in isolation or within a cell. This method involves forming a tight seal between a glass pipette electrode and the cell membrane, allowing for the measurement of currents through single channels or the entire cell membrane (whole-cell configuration) nih.govnmi.de.
In the context of this compound research, patch-clamp recordings are crucial for characterizing its blocking effects on target channels, such as the voltage-gated potassium channel Kv1.3 aurorabiomed.complos.orgnih.govmdpi.com. These experiments typically involve expressing Kv1.3 channels in suitable cell lines, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells, or using native cells that express Kv1.3, like human T lymphocytes aurorabiomed.commdpi.complos.org.
By applying controlled voltage steps across the membrane and measuring the resulting ionic currents, researchers can determine the potency and affinity of this compound blockade. The half-maximal inhibitory concentration (IC50) is a common metric derived from these experiments, representing the concentration of this compound required to inhibit fifty percent of the channel current aurorabiomed.complos.org. For instance, patch-clamp studies have determined the IC50 of Agitoxin (presumably Agitoxin-2 based on context) for the CHO-Kv1.3 cell line to be 0.3 nM aurorabiomed.com. Recombinant Agitoxin-2 has shown IC50 values of 201 ± 39 pM on Kv1.3 plos.org.
Patch-clamp protocols often involve holding the cell at a negative membrane potential and then applying depolarizing pulses to activate Kv1.3 channels and elicit outward potassium currents aurorabiomed.complos.org. The reduction in peak current amplitude upon application of this compound at different concentrations is used to construct dose-response curves and calculate IC50 values aurorabiomed.complos.org.
Electrophysiological studies using patch clamp have demonstrated that AGITOXIN-2 blocks Kv1.3 channels by binding with high affinity to the external vestibule of the channel wikipedia.org. This high affinity binding is dependent on specific residues such as Arginine 24, Lysine (B10760008) 27, and Arginine 31 wikipedia.org. Fluorescently labeled AGITOXIN-2 derivatives have also been used in conjunction with patch clamp and microscopy to study binding to Kv1.3 channels in mammalian cells kuleuven.beresearchgate.net.
Here is a table summarizing some electrophysiological findings regarding Agitoxin-2 potency on Kv1.3:
| Agitoxin-2 Variant | Cell Line/System | IC50 (or Kd/Ki) | Reference |
| Native Agitoxin | CHO-Kv1.3 cells | 0.3 nM (IC50) | aurorabiomed.com |
| Recombinant AgTx2 | Kv1.3 (system not specified) | 201 ± 39 pM (IC50) | plos.org |
| AgTx2-GFP (C-term) | Mammalian cells (Kv1.3) | 3.4 ± 0.8 nM (Kd) | kuleuven.beresearchgate.net |
| AgTx2-Atto488 (N-term) | KcsA-Kv1.3 hybrid (E. coli spheroplasts) | 4.3 ± 0.2 nM (Kd) | sciforum.net |
Voltage Clamp Studies using Xenopus laevis Oocytes and Mammalian Cells
Voltage clamp techniques, including the two-electrode voltage clamp (TEVC) used with Xenopus laevis oocytes and whole-cell voltage clamp in mammalian cells, are essential for controlling the membrane potential of a cell and measuring the resulting ionic currents nih.govnih.govmultichannelsystems.com. This allows for precise characterization of the voltage dependence and kinetics of ion channels and their modulation by compounds like this compound.
Xenopus laevis oocytes are a widely used expression system for studying exogenous ion channels due to their large size, which facilitates microinjection of channel RNA or cDNA and subsequent electrophysiological recording nih.govmultichannelsystems.comwiley-vch.de. TEVC involves inserting two electrodes into the oocyte: one to measure the membrane potential and the other to inject current to maintain the potential at a desired command voltage nih.govmdpi.com. This allows for the measurement of total membrane current flowing through expressed channels.
Mammalian cells, such as HEK293 or Jurkat lymphocytes, are also frequently used for voltage clamp studies of Kv1.3 channels mdpi.comfortuneonline.org. Whole-cell voltage clamp, a configuration of the patch-clamp technique, is commonly employed in these cells nih.govmdpi.com. This method provides good voltage control and allows access to the intracellular environment.
Voltage clamp studies using both Xenopus oocytes and mammalian cells have been instrumental in determining the potency and selectivity of this compound and its variants on Kv1.3 and other potassium channels kuleuven.be. For instance, electrophysiological studies on oocytes have shown that Agitoxin-2 fused with GFP (AgTx2-GFP) exhibits pore-blocking activity on Kv1.x channels at low nanomolar concentrations for Kv1.1, Kv1.3, and Kv1.6, and at micromolar concentrations for Kv1.2 kuleuven.be. Studies in mammalian cells have also utilized voltage clamp to investigate the effects of intracellularly expressed agitoxin on Kv1.3 channels, demonstrating that intracellular inhibition of Kv1.3 can confer resistance to apoptosis fortuneonline.org.
Application of Hybrid KcsA-Kv1.x Channels for this compound Research
Hybrid channels, such as those created by fusing the bacterial potassium channel KcsA with portions of eukaryotic voltage-gated potassium channels like Kv1.x, provide simplified model systems for studying toxin binding and channel function nih.govmdpi.com. KcsA is a well-characterized channel with a known crystal structure, and its pore region shares similarities with eukaryotic Kv channels benthamopen.comsemanticscholar.org.
Hybrid KcsA-Kv1.x channels, particularly KcsA-Kv1.3, have been engineered to retain the ligand-binding properties and selectivity profiles of the corresponding eukaryotic Kv1 channels while being expressed in bacterial systems like E. coli nih.govmdpi.comsemanticscholar.org. This approach offers advantages for high-throughput screening and detailed binding studies mdpi.com.
These hybrid channels, expressed in E. coli spheroplasts, have been used in conjunction with fluorescently labeled AGITOXIN-2 to study toxin binding affinity and selectivity nih.govmdpi.comsemanticscholar.orgsciforum.net. The hybrid KcsA-Kv1.3 channel, for example, has been shown to specifically bind AGITOXIN-2 and its fluorescent derivatives nih.govsemanticscholar.orgsciforum.net. This system allows for the evaluation of binding constants and the identification of residues involved in the toxin-channel interaction mdpi.com.
Studies using KcsA-Kv1.x hybrids have revealed that labeling AGITOXIN-2 with fluorescent proteins like GFP can influence its binding selectivity semanticscholar.orgsciforum.net. For instance, N-terminal GFP-tagging of AGITOXIN-2 has been shown to enhance its selectivity for the Kv1.3 binding site over Kv1.1 and Kv1.6 semanticscholar.org. Similarly, N-terminal labeling with Atto488 resulted in a ligand that binds to KcsA-Kv1.3 but not KcsA-Kv1.1 and KcsA-Kv1.6 sciforum.net.
Computational and Biophysical Modeling of this compound
Computational and biophysical modeling techniques complement experimental approaches by providing insights into the three-dimensional structure of this compound, its interaction with ion channels at the atomic level, and the dynamics of these complexes.
Homology Modeling of this compound-Channel Complexes
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a related protein (a template) benthamopen.com. This method is particularly useful when experimental structures of the target protein or its complex with a ligand are not available.
In this compound research, homology modeling has been employed to build structural models of Kv1.3 channels and their complexes with this compound or related toxins, often using the crystal structure of the bacterial KcsA channel as a template due to its structural similarity to the pore region of Kv channels benthamopen.comresearchgate.netnih.gov. The sequence identity between KcsA and the Kv1.3 channel in one modeling study was reported as 30.93%, with a similarity of 62.89%, particularly in the pore region and extracellular entryway benthamopen.com.
These homology models provide a structural framework for understanding how this compound interacts with the channel, predicting potential binding sites and key residues involved in the interaction researchgate.netnih.gov. For example, homology modeling has been used to construct a complex of the hybrid KcsA-Kv1.3 channel with AGITOXIN-2, allowing for the analysis of formed contacts and the identification of residues crucial for toxin binding affinity researchgate.netjournal-vniispk.ru. A docking model for Agitoxin-2 with the Kv1.3 channel predicted a hydrogen bonding interaction between Asn30 of the peptide and Asp381 of the channel, consistent with experimental data on mutant toxins nih.gov.
Homology modeling, often combined with molecular docking, helps to propose initial models of the toxin-channel complex, which can then be refined using other computational techniques benthamopen.comnih.gov.
Molecular Dynamics Simulations to Elucidate Binding Modes
Molecular dynamics (MD) simulation is a computational method that simulates the physical movements of atoms and molecules over time mdpi.com. This technique allows researchers to study the dynamic behavior of biological systems, such as the binding of this compound to an ion channel, and to explore different binding poses and the stability of the resulting complexes mdpi.comresearchgate.net.
MD simulations are often used to refine the structures obtained from homology modeling or molecular docking and to gain insights into the forces and interactions that drive toxin binding researchgate.netmdpi.comresearchgate.net. By simulating the system in a dynamic environment, including the presence of water and ions, MD simulations can provide a more realistic picture of the binding process nih.gov.
Studies utilizing MD simulations have investigated the interaction of AGITOXIN-2 with Kv1.3 and other potassium channels researchgate.netresearchgate.netacs.orgnih.gov. These simulations can help to identify key residues involved in electrostatic and hydrophobic interactions, as well as hydrogen bond formation, between the toxin and the channel researchgate.netnih.gov. MD simulations can also be used to assess the stability of predicted binding modes and to study conformational changes that may occur upon binding wikipedia.orgnih.gov.
For example, MD simulations have been used to analyze the contacts formed in the complex of KcsA-Kv1.3 with AGITOXIN-2, revealing a complete pattern of interactions and highlighting key residues responsible for binding affinity researchgate.net. It has been suggested that multipoint electrostatic interactions play a significant role in the recognition and binding of AGITOXIN-2 to the channel researchgate.net. The interaction of Lys27 in AGITOXIN-2 with the channel pore is considered identical to that in complexes with related Kv1 channels researchgate.net. MD simulations have also been applied to study the binding modes of other scorpion toxins to Kv1.3, providing comparative insights researchgate.netacs.org.
The combination of homology modeling and molecular dynamics simulations provides a powerful in silico approach to complement experimental data obtained from electrophysiology, aiding in the understanding of the molecular basis of this compound's activity.
Based on the available scientific literature retrieved, information specifically pertaining to the chemical compound "this compound" and its investigation using High-Speed Atomic Force Microscopy (HS-AFM) for binding dynamics visualization is not present. The search results primarily detail studies conducted on "Agitoxin-2" (AgTx2), a related scorpion toxin that blocks potassium channels, utilizing HS-AFM to observe its binding dynamics.
Therefore, it is not possible to generate content for section 4.4.3 focusing solely on this compound as requested, as research specifically on this compound with this methodology was not found in the performed searches.
Structure Activity Relationship Sar Studies of Agitoxin 3 and Its Analogs
Identification of Key Amino Acid Residues Governing AGITOXIN-3 Affinity and Selectivity
The high affinity of agitoxins, including AgTx3, for the Shaker K+ channel and its mammalian homologs (Kv1.1, Kv1.3, Kv1.6) is dependent on specific amino acid residues located in the toxin's structure. wikipedia.orglatoxan.com These residues interact with the external vestibule and the selectivity filter of the potassium channel pore. wikipedia.org
Key residues involved in the interaction of agitoxins with potassium channels have been identified through various studies, including mutagenesis. For Agitoxin-2 (AgTx2), which is highly homologous to AgTx3, residues such as Arginine (Arg), Lysine (B10760008) (Lys), and Tyrosine (Tyr) play critical roles in binding and pore occlusion. Specifically, Lys27 of AgTx2 is known to interact with the selectivity filter, effectively plugging the pore and forming hydrogen bonds with carbonyls of Tyr395 residues in the channel subunits. wikipedia.org Arginine residues on the toxin can interact electrostatically with aspartate residues on the Shaker K+ channel. wikipedia.org
The specific arrangement and charge distribution of amino acid residues on the toxin's surface that interact with the channel's outer vestibule are major determinants of affinity and selectivity. The most exposed part of the Kv1 binding site contains an array of anionic amino acid residues that can influence the access of ligands. nih.gov Differences in these residues among Kv1 channel subtypes contribute to the varying affinities observed for different agitoxins and their analogs.
Studies using alanine-scanning mutagenesis have been instrumental in identifying key residues by systematically replacing individual amino acids with alanine (B10760859) and observing the effect on binding affinity and channel block. mdpi.com This approach, combined with computational modeling and docking studies, helps to map the interaction surface between the toxin and the channel. mdpi.com
Rational Design of this compound Derivatives and Chimeras for Enhanced Specificity
Rational design strategies aim to modify the structure of AgTx3 to improve its specificity for particular Kv1 channel subtypes, thereby reducing off-target effects. This involves leveraging the knowledge gained from SAR studies to introduce targeted changes to the amino acid sequence or structure.
Mutagenesis Strategies to Alter this compound Binding Profiles
Site-directed mutagenesis is a primary tool for altering the binding profiles of agitoxins. By changing specific amino acid residues, researchers can investigate their contribution to the toxin's affinity and selectivity. For example, mutations in residues known to interact with the channel pore or vestibule can lead to altered blocking activity or a shift in preference for different channel subtypes. nih.gov
Mutagenesis can serve as an alternative or complementary approach to chemical modifications in modulating the pharmacological profile of channel blockers. researchgate.net By systematically altering residues, researchers can gain insights into the molecular determinants of toxin-channel interactions and design variants with desired properties.
Construction of Chimeric Toxins Incorporating this compound Elements
Chimeric toxins are engineered by combining structural elements or amino acid sequences from different peptide toxins. This approach allows for the creation of novel peptides with hybrid properties, potentially leading to enhanced specificity or altered pharmacological profiles compared to the parent toxins. mdpi.com
For instance, chimeric toxins have been designed using elements from different scorpion toxins that target potassium channels, such as charybdotoxin (B568394) (ChTx) and iberiotoxin (B31492) (IbTx), which exhibit differential selectivity for KCa1.1 and Kv1.3 channels. mdpi.com By incorporating specific regions or residues from AgTx3 into a chimeric construct, researchers can investigate whether these elements confer the characteristic binding or selectivity of AgTx3 to the new peptide. nih.gov This strategy can help in identifying the minimal structural determinants responsible for AgTx3's activity and in developing toxins with tailored specificities.
Impact of Chemical Modifications on this compound Pharmacological Profile
Chemical modifications of peptide toxins, including agitoxins, can significantly impact their pharmacological properties, including affinity, selectivity, and stability. These modifications can involve the addition of functional groups or labels to specific amino acid residues.
Fluorescent Labeling of Agitoxins for Research Applications (e.g., GFP, Atto488)
Fluorescent labeling is a common chemical modification used to create probes for studying the localization, distribution, and binding kinetics of ion channels. Agitoxins, including AgTx2, have been labeled with various fluorophores, such as Green Fluorescent Protein (GFP) and Atto488, for research applications. mdpi.commdpi.comsciforum.netsciforum.net
Fluorescently labeled agitoxins can be used in techniques like fluorescence microscopy and competitive binding assays to visualize channel distribution on cell membranes and to measure the affinity of unlabeled compounds for the same binding site. researchgate.netmdpi.comresearchgate.net For example, N-terminally labeled Atto488-Agitoxin 2 (A-AgTx2) has been shown to be a selective fluorescent ligand for the Kv1.3 channel, demonstrating that fluorescent labeling can modulate the selectivity profile of the toxin. mdpi.comsciforum.netsciforum.net Similarly, GFP-tagged Agitoxin 2 has been developed and used as a fluorescent probe for Kv1.3 channels. mdpi.comresearchgate.netnih.gov
Effects of N-Terminal and C-Terminal Tagging on this compound Selectivity
The position of a tag or modification, such as a fluorescent protein, can influence the binding profile and selectivity of peptide toxins. Studies on Agitoxin 2 have shown that the location of a fluorescent protein tag can significantly impact its interaction with different Kv1 channel subtypes. mdpi.comnih.govmdpi.com
For instance, N-terminal tagging of Agitoxin 2 with GFP has been reported to enhance its selectivity for the Kv1.3 channel binding site compared to unlabeled AgTx2. mdpi.comresearchgate.netnih.gov Conversely, transposing the GFP tag to the C-terminus of AgTx2 can recover specific interactions with Kv1.1 and Kv1.6 binding sites. mdpi.comresearchgate.netnih.gov This suggests that the N-terminal region of the toxin is particularly sensitive to modifications and that the position of a tag can influence the spatial orientation and interaction of key residues with the channel, thereby modulating selectivity. mdpi.comresearchgate.net
Agitoxin 3 As a Research Probe in Cellular and Molecular Biology
AGITOXIN-2 in the Study of Potassium Channel Function and Regulation
Agitoxin-2 is widely utilized to study the functional characteristics and regulatory mechanisms of voltage-gated potassium channels, primarily those within the Kv1 family. latoxan.comdaneshyari.comnih.govfrontiersin.org Its mechanism of action involves blocking the ion conduction pore of sensitive channels. nih.govnih.gov This blocking activity allows researchers to delineate the contribution of specific Agitoxin-2-sensitive channels to cellular electrical activity and downstream signaling events.
Probing the Pore Region and Extracellular Vestibule of Kv Channels
Agitoxin-2 interacts with the extracellular vestibule and pore region of Kv channels, physically occluding the ion conduction pathway. nih.govnih.gov Studies utilizing Agitoxin-2 and its modified forms have provided insights into the molecular determinants of toxin-channel interactions and the structure of the channel pore. frontiersin.org The toxin's binding site involves residues within the channel's turret and selectivity filter regions.
Research employing techniques such as competitive binding assays with labeled Agitoxin-2 derivatives and bioengineered hybrid channels (e.g., KcsA-Kv1.x) allows for the characterization of binding affinities of various compounds to the extracellular vestibule of Kv1 channels. frontiersin.org For instance, studies have shown that Agitoxin-2 has high affinity for Kv1.1, Kv1.3, and Kv1.6 channels. latoxan.comdaneshyari.comnih.gov
Elucidating Ion Conduction Pathways and Selectivity Filters
The ability of Agitoxin-2 to block ion conduction through the channel pore makes it a valuable tool for studying the mechanisms of ion permeation and the role of the selectivity filter. nih.gov By analyzing the interaction of Agitoxin-2 with different Kv channel subtypes and their mutants, researchers can gain a better understanding of how the structure of the selectivity filter dictates ion selectivity and conductance.
Molecular dynamics simulations, often combined with experimental data from studies using toxins like Agitoxin-2, help to model the encounter complexes between the toxin and the channel, revealing key residues involved in binding and the conformational changes that occur upon toxin interaction.
Investigations of AGITOXIN-2-Sensitive Channels in Specific Cell Types for Basic Research
Agitoxin-2 is extensively used in basic research to investigate the physiological roles of Agitoxin-2-sensitive potassium channels, particularly Kv1.3, in various cell types. daneshyari.com
Role of Kv1.3 Channels in Lymphocyte Physiology and Signaling Pathways
Kv1.3 channels are key regulators of membrane potential and calcium signaling in lymphocytes, playing a critical role in their activation, proliferation, and differentiation. nih.gov Agitoxin-2, as a potent and relatively selective Kv1.3 blocker, has been instrumental in elucidating these roles.
Studies using Agitoxin-2 have demonstrated that blocking Kv1.3 channels in T lymphocytes can inhibit their proliferation and cytokine production, highlighting the channel's importance in immune responses. daneshyari.com The Kv1.3 channel's influence on lymphocyte physiology is often linked to its impact on the driving force for calcium influx, which is essential for activating downstream signaling pathways involved in T cell activation. nih.gov
Data from research on lymphocyte subsets, such as effector memory T (TEM) cells, which highly express Kv1.3, have shown that targeting these channels with blockers like Agitoxin-2 can modulate their activity.
| Lymphocyte Type | Kv1.3 Expression Level (approximate channels/cell) | Key K+ Channels |
| Naïve T cell | ~300 | Kv1.3, KCa3.1 |
| Activated TEM cell | ~1500 | Kv1.3high, KCa3.1low |
Exploring Intracellular Kv1.3 Functions using AGITOXIN-2
While primarily known for its plasma membrane localization, Kv1.3 has also been found in intracellular compartments, including the inner mitochondrial membrane. Investigating the functions of these intracellular pools of Kv1.3 has been challenging due to the lack of tools that selectively target intracellular channels.
Recent research has explored the use of intracellularly expressed Agitoxin (referring to Agitoxin-2 or a related variant) via lentivirus-mediated delivery to selectively inhibit intracellular Kv1.3 channels in lymphocytes. These studies suggest that intracellular Kv1.3 may play a role in regulating processes such as apoptosis. For example, selective inhibition of intracellular Kv1.3 in Jurkat lymphocyte cells conferred resistance to cytokine-induced apoptosis. This highlights the potential of using targeted toxin delivery to dissect the distinct functions of Kv1.3 in different cellular compartments.
AGITOXIN-2 as a Tool in Microglial Ion Channel Research
Microglia, the resident immune cells of the central nervous system, also express Kv1.3 channels, and their activity is implicated in microglial activation and function. Agitoxin-2 has been employed to study the role of Kv1.3 in microglial physiology and in the context of neuroinflammation.
Pharmacological blockade of Kv1.3 channels with Agitoxin-2 has been shown to inhibit certain microglial functions, such as the respiratory burst, a process involved in the production of reactive oxygen species. Studies using Agitoxin-2 have contributed to the understanding of how Kv1.3 channel activity in microglia can influence neurotoxic processes. For instance, Agitoxin-2 inhibited the killing of neurons by activated microglia in co-culture experiments. This research underscores the importance of microglial Kv1.3 channels in neuroinflammatory responses and suggests that targeting these channels with agents like Agitoxin-2 could have potential therapeutic implications.
Advanced Imaging and Analytical Applications of AGITOXIN-3 Conjugates
The conjugation of this compound with fluorescent proteins or dyes has significantly expanded its utility as a research probe. These conjugates allow for the visualization and quantification of Kv channels in various biological systems, facilitating a deeper understanding of their distribution, dynamics, and interactions.
Fluorescent Imaging of Kv Channel Distribution in Cells
Fluorescently labeled this compound derivatives are employed for the direct visualization of Kv channel distribution within cell membranes. For instance, AgTx2-GFP, a conjugate of Agitoxin 2 (referred to here as this compound) with enhanced GFP, has been shown to bind to Kv1.3 channels on the membranes of mammalian cells. kuleuven.benih.gov This binding provides a means for fluorescent imaging of the membranous distribution of these channels. kuleuven.benih.gov The binding of AgTx2-GFP to Kv1.3 channels in mammalian cells occurs with a dissociation constant of 3.4 ± 0.8 nM, and this binding demonstrates weak dependence on the channel's state (open or closed). kuleuven.benih.gov
Another fluorescent derivative, Atto488-Agitoxin 2 (referred to here as A-AGITOXIN-3), an this compound derivative N-terminally labeled with the Atto 488 fluorophore, has also been explored for imaging Kv1.3 channels in cells and tissues. nih.govresearchgate.net Studies using A-AGITOXIN-3 have shown its potential as a high-affinity fluorescent probe for visualizing the Kv1.3 channel. nih.govresearchgate.net The introduction of the Atto488 label to this compound confers fluorescence and enhances selectivity towards the Kv1.3 channel compared to Kv1.1 and Kv1.6. nih.gov
Fluorescent protein-tagged this compound, such as GFP-L2-AgTx2 (referred to here as GFP-L2-AGITOXIN-3), has also been demonstrated to be applicable as a fluorescent probe to visualize Kv1.3 distribution at the plasma membrane of cells expressing these channels. mdpi.comresearchgate.net Specificity of binding has been shown through competitive binding experiments where an excess of unlabeled this compound displaced the fluorescent conjugate from Kv1.3 complexes at the cell membrane. mdpi.com
Development of Bioengineering Systems for High-Throughput Screening of Channel Blockers
This compound and its fluorescent conjugates are integral components of bioengineered systems designed for the high-throughput screening (HTS) of Kv channel blockers. These systems leverage the specific binding properties of this compound to identify and characterize novel compounds that modulate channel activity.
One such system is based on the expression of hybrid KcsA-Kv1 channels, which incorporate the pore-blocking site of eukaryotic Kv1 channels, in the membrane of E. coli spheroplasts. nih.govresearchgate.netmdpi.com These spheroplasts, with their accessible internal membranes, serve as a platform for studying the interaction of potential blockers with the hybrid channels. nih.govresearchgate.net Fluorescently labeled this compound, such as A-AGITOXIN-3 or AgTx2-GFP (referred to here as this compound-GFP), is used as a probe in these systems. nih.govresearchgate.netmdpi.com
The principle of this bioengineering system involves detecting and quantifying the binding of the fluorescently labeled this compound conjugate to the hybrid channels. nih.govresearchgate.net Competitive binding assays are then performed where the ability of unlabeled compounds to displace the fluorescent probe is measured, allowing for the determination of their affinity for the channel. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov Confocal laser scanning microscopy or flow cytometry can be used to analyze the binding in these systems. nih.govresearchgate.netmdpi.comresearchgate.net
Evolutionary and Biosynthetic Considerations of Agitoxin 3
Evolutionary Origins of Scorpion Toxins and AGITOXIN-3
The evolution of scorpion venom toxins is thought to involve gene duplication and subsequent diversification of ancestral genes. Many scorpion neurotoxins, including those in the α-KTx family to which this compound belongs, share structural similarities with other protein families, suggesting potential evolutionary links.
Proposed Link between Defensins and Neurotoxins
A significant hypothesis in the field of venom evolution proposes an evolutionary link between scorpion neurotoxins and defensins. Defensins are small, cysteine-rich antimicrobial peptides found across various organisms, playing a crucial role in innate immunity. Structural similarities between scorpion defensins and venom neurotoxins, particularly in gene organization, protein sequence, and three-dimensional structures, support the idea that neurotoxins may have originated from defensins .
While structural similarities have long been noted, functional evidence supporting this link has also emerged. Studies have demonstrated that certain scorpion defensins can exhibit potassium channel-blocking activity, a characteristic function of many scorpion neurotoxins . For instance, the scorpion defensin (B1577277) BmKDfsin4 from Mesobuthus martensii Karsch has shown inhibitory activity against Kv1.1, Kv1.2, and Kv1.3 channels, adopting a similar mechanism for blocking potassium channel currents as classical scorpion toxins . Furthermore, research involving the analysis of conserved amino acid sites associated with neurotoxin structure and function (termed "Scorpion Toxin Signature" or STS) in α-KTx family sequences and insect defensins suggests that a single genetic deletion event could potentially convert a STS-containing insect defensin into a scorpion α-KTx-like neurotoxin chemicalbook.comsmartox-biotech.com. This provides functional evidence for an evolutionary connection between insect defensins and scorpion α-KTxs chemicalbook.comsmartox-biotech.com. This divergent evolution, where structural alteration in an ancestral scaffold leads to a functional shift, is considered an excellent example of how proteins can evolve from fighting microbes to attacking prey chemicalbook.com.
Biosynthesis Pathways of this compound in Scorpion Venom Glands
Scorpion venom is produced and stored in specialized venom glands located in the telson. The biosynthesis of peptide toxins, including this compound, within these glands follows the general mechanisms of peptide synthesis. This involves transcription of the gene encoding the toxin precursor, translation of the mRNA into a prepropeptide, and subsequent post-translational modifications.
The prepropeptide typically contains a signal peptide, a propeptide region, and the mature toxin sequence. The signal peptide directs the nascent peptide into the endoplasmic reticulum, while the propeptide region may play roles in folding, stability, or regulation. Proteolytic cleavage of the signal peptide and propeptide region yields the mature, active toxin. Disulfide bonds, crucial for the structural integrity and function of cysteine-rich scorpion toxins like this compound, are formed during this process.
Future Directions and Perspectives in Agitoxin 3 Research
Development of Next-Generation AGITOXIN-3-Based Probes with Enhanced Research Utility
The high affinity and specificity of this compound and its variants for certain Kv channels make them valuable tools for studying channel function and distribution. Future research aims to develop enhanced probes based on this compound. This involves creating labeled derivatives, such as fluorescently tagged versions, to facilitate imaging and analysis of channel localization and dynamics in live cells. mdpi.comresearchgate.net
Studies have shown that modifying Agitoxin-2, a closely related toxin, by attaching fluorescent proteins like GFP can result in fluorescent ligands with high affinity for Kv1.x channels. mdpi.com For instance, AgTx2-GFP has shown utility in fluorescent imaging of Kv1.3 channel distribution on mammalian cell membranes and can be used in screening systems to search for and study non-labeled peptide pore blockers. mdpi.com Similarly, N-terminal tagging of Agitoxin-2 with GFP has been shown to enhance selectivity for the Kv1.3 channel binding site, making it a valuable fluorescent probe for studying this specific channel. nih.gov The development of such designer ligands from scorpion neurotoxin libraries, including those based on Agitoxin-2 and this compound scaffolds, represents a significant direction for creating highly specific probes for research, diagnosis, and potentially therapy. pnas.org
Elucidation of More Complex Binding Dynamics and Allosteric Modulation
Understanding the precise molecular mechanisms of how this compound interacts with potassium channels is crucial for developing improved probes and potential therapeutics. Research is moving towards a more detailed elucidation of the binding dynamics, including the possibility of induced fit mechanisms. High-speed atomic force microscopy (HS-AFM) studies on Agitoxin-2 binding to the KcsA channel, a model potassium channel, have revealed that induced fit can accelerate the binding process significantly. orion.ac.jp Applying such advanced techniques to this compound will provide deeper insights into its association and dissociation kinetics and conformational changes upon binding. orion.ac.jp
Furthermore, future research will explore the potential for allosteric modulation of channel function by this compound or its derivatives. While this compound is primarily known as a pore blocker, understanding if and how it might influence channel activity through allosteric sites, or how other molecules might allosterically modulate this compound binding, represents a complex but important area of investigation. graphpad.comresearchgate.netmdpi.com Computational approaches, such as molecular dynamics simulations, are valuable tools for characterizing potential allosteric binding sites and understanding the dynamic interplay between ligands and channel conformations. mdpi.commdpi.com
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Interactions
To gain a holistic understanding of the impact of this compound on biological systems, future research will increasingly integrate multi-omics data. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics studies to explore the broader cellular and molecular consequences of this compound interaction with its target channels. youtube.comnih.govgithub.io
Multi-omics integration allows researchers to move beyond studying individual molecules or pathways in isolation and instead analyze the complex interplay between different layers of biological information. youtube.com By applying multi-omics approaches, researchers can potentially identify how this compound binding to potassium channels affects gene expression, protein levels, metabolic pathways, and ultimately cellular function. nih.govnih.gov This integrated approach can reveal novel insights into the mechanisms of action of this compound and help identify potential off-target effects or compensatory mechanisms within the biological system. youtube.comgithub.io Tools and methodologies for multivariate integration of multi-omics data are being developed and refined, providing the necessary analytical frameworks for these comprehensive studies. youtube.comgithub.io
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
